盐酸叔丁基-2-甲基氮杂环丁烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

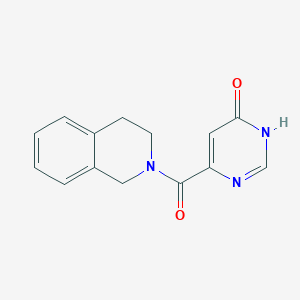

The synthesis of related compounds involves various strategies. For instance, the preparation of 1,2-oxazetidines is achieved through a [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide (TBHP), where TBHP serves as both the oxidant and the oxygen source for the carbonyl group in the products . Another synthesis approach involves the preparation of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which is used as a chiral auxiliary in dipeptide synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar tert-butyl group and a cyclic structure, was determined using single crystal X-ray diffraction analysis. The crystal was found to be monoclinic with specific space group parameters, and the compound features a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and azetidine structures include hydroformylation reactions, where methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate is converted to formyl products with high diastereoselectivities, which are important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, silylmethyl-substituted azetidine can undergo formal [3 + 2] and [4 + 2] cycloaddition reactions to generate various heterocyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-methylazetidine-2-carboxylate hydrochloride can be inferred from related compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its density was determined . The antibacterial activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, indicating potential biological properties of tert-butyl-containing compounds .

科学研究应用

有机化学中的合成应用

盐酸叔丁基-2-甲基氮杂环丁烷-2-羧酸酯在有机合成中的用途通过其参与复杂分子的制备得以证明。例如,它已被用于铑(I)催化的环状羰基化扩环反应,将 aziridines 转化为 β-内酰胺。此过程突出了它在提高所得化合物的区域选择性和对映选择性中的作用,这是合成药理学相关分子的关键因素 (Ardura, López, & Sordo, 2006)。

此外,盐酸叔丁基-2-甲基氮杂环丁烷-2-羧酸酯在通过过氧化物介导的 [2 + 1 + 1] 环加成反应从苯乙烯和芳基胺合成 1,2-噁唑烷酮中发挥着重要作用。此方法允许创建多取代的 1,2-噁唑烷酮,展示了该化合物在促进新型环加成反应中的多功能性 (Liu et al., 2017)。

在化学修饰和衍生中的作用

研究还深入探讨了叔丁基酯的化学修饰和结构改变。一项研究重点关注叔丁基 7α-氯-和 7-β-氯-7α-异丙氧基-3-甲基-1,1-二氧代头孢-3-em-4-羧酸酯的反应,引入 N,N-二甲氨基亚甲基。此修饰有助于合成具有潜在药用价值的化合物,尽管发现它们的细胞毒活性很弱或不存在 (Vorona et al., 2007)。

对新型合成途径的贡献

该化合物的用途延伸到新型合成途径的开发,用于创建掩蔽的 1,3- 和 1,4-偶极子,展示了它在生成咪唑啉、恶唑烷和四氢嘧啶产物中的作用。此类合成方法对于进入新的化学领域和设计创新的药效团至关重要 (Yadav & Sriramurthy, 2005)。

安全和危害

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

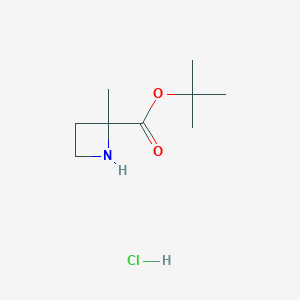

IUPAC Name |

tert-butyl 2-methylazetidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(4)5-6-10-9;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFSQRWNLNFVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)